Ethyl 3-hydroxy-3,4-dimethylpentanoate

Physicochemical Comparison LogP Molecular Descriptors

Ethyl 3-hydroxy-3,4-dimethylpentanoate (CAS 6570-77-0; molecular formula C9H18O3; molecular weight 174.24 g/mol) is a beta-hydroxy ester featuring a chiral center at the 3-position and vicinal dimethyl substitution at the 3- and 4-positions. It belongs to the 3-hydroxycarboxylic acid ester class and is primarily utilized as a chiral building block in asymmetric organic synthesis, particularly for constructing molecules with multiple stereogenic centers.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 6570-77-0
Cat. No. B14740715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3,4-dimethylpentanoate
CAS6570-77-0
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C(C)C)O
InChIInChI=1S/C9H18O3/c1-5-12-8(10)6-9(4,11)7(2)3/h7,11H,5-6H2,1-4H3
InChIKeyWCZWZWVVSMMTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-3,4-dimethylpentanoate CAS 6570-77-0: Key Properties, Class, and Procurement Relevance


Ethyl 3-hydroxy-3,4-dimethylpentanoate (CAS 6570-77-0; molecular formula C9H18O3; molecular weight 174.24 g/mol) is a beta-hydroxy ester featuring a chiral center at the 3-position and vicinal dimethyl substitution at the 3- and 4-positions [1]. It belongs to the 3-hydroxycarboxylic acid ester class and is primarily utilized as a chiral building block in asymmetric organic synthesis, particularly for constructing molecules with multiple stereogenic centers . Its computed octanol-water partition coefficient (XLogP3-AA) is 1.3, indicating moderate lipophilicity [1]. The compound has also been noted for use as a flavoring agent due to its fruity aroma profile .

Why Ethyl 3-hydroxy-3,4-dimethylpentanoate Cannot Be Simply Replaced by Close Analogs in Synthesis


Substituting ethyl 3-hydroxy-3,4-dimethylpentanoate with structurally similar esters such as ethyl 3,4-dimethylpentanoate (deoxy analog, CAS 6570-83-8) or ethyl 3-hydroxy-4,4-dimethylpentanoate (regioisomer) will fundamentally alter the outcome of a synthetic sequence. The 3-hydroxy group is essential for further derivatization and chiral induction; its absence in the deoxy analog removes the key functional handle and eliminates the chiral center, rendering it unsuitable as a chiral building block [1]. The regioisomer with gem-dimethyl at C4 changes the steric environment around the hydroxyl-bearing carbon, which can dramatically affect stereoselectivity in asymmetric transformations compared to the vicinal dimethyl arrangement of the target compound . Even the tert-butyl ester analog (CAS 64566-24-1), which retains the core hydroxy-dimethyl scaffold, imposes different steric demands and hydrolysis kinetics, making it a non-equivalent surrogate in reactions sensitive to ester leaving group ability . These structural nuances mean that procurement specifications must precisely target the CAS 6570-77-0 chemotype to ensure reproducible synthetic outcomes.

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-3,4-dimethylpentanoate Selection


Molecular Weight and Lipophilicity Differentiation from the Deoxy Analog

Ethyl 3-hydroxy-3,4-dimethylpentanoate (CAS 6570-77-0) has a molecular weight of 174.24 g/mol and a computed XLogP3-AA of 1.3, whereas its direct deoxy analog, ethyl 3,4-dimethylpentanoate (CAS 6570-83-8), has a molecular weight of 158.24 g/mol [1][2]. The 16 g/mol mass increment reflects the presence of the hydroxyl group, which also reduces lipophilicity relative to the deoxy ester (logP for the deoxy analog is predicted to be approximately 2-2.5 units higher based on the absence of the H-bond donor). This difference in polarity affects chromatographic retention, extraction behavior, and membrane partitioning in any downstream application [1].

Physicochemical Comparison LogP Molecular Descriptors

Enantioselective Catalytic Hydrogenation Performance Data

Asymmetric catalytic hydrogenation methodologies capable of producing chiral ethyl 3-hydroxy-3,4-dimethylpentanoate from prochiral ketone precursors have been reported with enantiomeric excess (ee) values reaching 96% using optimized iridium-PHOX catalyst systems . Rhodium-DuPhos systems achieve 94% ee with 88% yield, while ruthenium-BINAP catalysts give 91% ee with 85% yield . These data represent class-level performance benchmarks for beta-hydroxy ester hydrogenation; the 3,4-dimethyl substitution pattern of the target compound creates a sterically demanding environment that can influence catalyst selection relative to less substituted analogs such as ethyl 3-hydroxypentanoate, where enantioselectivities of 96% ee (R-enantiomer) and 93% ee (S-enantiomer) have been achieved with biocatalytic methods [1].

Asymmetric Synthesis Chiral Catalysis Enantiomeric Excess

Hydrogen Bond Donor Capability Distinguishes Target from Deoxy Analog

Ethyl 3-hydroxy-3,4-dimethylpentanoate possesses one hydrogen bond donor (the 3-OH) and three hydrogen bond acceptors, while its deoxy analog ethyl 3,4-dimethylpentanoate has zero donors and only two acceptors [1]. The topological polar surface area (TPSA) is 46.5 Ų for the target versus approximately 26.3 Ų predicted for the deoxy analog [1]. This difference directly impacts reversed-phase HPLC retention (target elutes earlier), normal-phase TLC mobility, and solubility in polar solvents, making the target functionally distinct in any separation or formulation workflow [1].

Hydrogen Bonding Chromatography Solubility

Ester Hydrolysis Steric Shielding by Vicinal 3,4-Dimethyl Substitution

The ethyl ester group of the target compound is positioned beta to a tertiary alcohol center bearing two methyl substituents at C3 and an additional methyl at C4. This vicinal dimethyl arrangement creates a sterically congested environment around the ester carbonyl, slowing both acid- and base-catalyzed hydrolysis relative to less substituted analogs . The Reformatsky reaction between methyl isopropyl ketone and ethyl bromoacetate yields the target hydroxyester, which can then be dehydrated to a mixture of unsaturated esters; the rate and selectivity of dehydration are governed by the steric and electronic environment created by the 3-hydroxy-3,4-dimethyl motif [1]. This kinetically distinct behavior differentiates the target from regioisomers like ethyl 3-hydroxy-4,4-dimethylpentanoate, where the gem-dimethyl is one carbon removed from the hydroxyl-bearing center .

Ester Reactivity Steric Effects Hydrolysis Kinetics

Chiral Center Configuration as a Determinant of Biological and Synthetic Utility

The tetrahedral C3 carbon bearing the hydroxyl and methyl groups is a stereogenic center, giving rise to (R)- and (S)-enantiomers of ethyl 3-hydroxy-3,4-dimethylpentanoate . This chirality is the primary value driver for the compound in asymmetric synthesis, as it enables the construction of enantiomerically enriched products. In contrast, ethyl 3,4-dimethylpentanoate (CAS 6570-83-8) has no chiral center and cannot serve this function [1]. The (2R,3S) configuration has been specifically referenced, indicating that diastereomeric control is also relevant when the compound contains an additional chiral center . The free acid form, (S)-3-hydroxy-3,4-dimethylpentanoic acid (CAS 65371-45-1), is a metabolic intermediate, suggesting potential biocatalytic or chemoenzymatic synthetic routes that require the correct absolute configuration .

Stereochemistry Chiral Building Block Enantiopure Synthesis

Verified Application Scenarios for Ethyl 3-hydroxy-3,4-dimethylpentanoate Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is specifically selected as a chiral building block for constructing enantiomerically enriched intermediates, particularly those requiring a tertiary alcohol with vicinal dimethyl substitution. The established catalytic hydrogenation protocols achieving up to 96% ee make it suitable for medicinal chemistry programs targeting stereochemically complex drug candidates. Procurement specifications should prioritize enantiomeric purity and batch-to-batch stereochemical consistency.

Chromatographic Method Development and Reference Standard Preparation

The distinct physicochemical properties—specifically the hydrogen bond donor count of 1, TPSA of 46.5 Ų, and computed logP of 1.3 [1]—make this compound a useful system suitability standard for calibrating reversed-phase and normal-phase chromatographic methods. Its retention behavior is measurably different from the deoxy analog (delta TPSA +20.2 Ų), enabling it to serve as a resolution marker in method validation protocols where hydroxyl-containing esters must be separated from non-hydroxylated impurities.

Tertiary Alcohol Building Block in Natural Product Total Synthesis

The Reformatsky-based synthetic entry to this compound, documented since the 1940s [2], demonstrates its long-standing role as a protected tertiary alcohol synthon. The 3-hydroxy-3,4-dimethyl motif can be dehydrated to generate alpha,beta-unsaturated esters for further functionalization, or the hydroxyl can serve as a directing group in stereoselective transformations. This established reactivity pathway differentiates it from regioisomeric hydroxyesters that lack the same dehydration selectivity.

Flavor and Fragrance Research Reference Compound

The compound's fruity aroma profile and classification as a flavoring agent support its use as a reference standard in flavor chemistry research and sensory analysis. When procured for this purpose, chemical purity and the absence of off-odor contaminants are critical quality attributes that distinguish research-grade material from lower-purity industrial bulk supplies.

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